

# Phenyl Diethylsulfamate: A Technical Overview

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## Compound of Interest

Compound Name: Phenyl diethylsulfamate

Cat. No.: B15390390

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## Abstract

This technical guide provides a comprehensive overview of **Phenyl diethylsulfamate**, a small molecule of interest within the broader class of sulfamate derivatives. While a specific CAS number for **Phenyl diethylsulfamate** is not readily available in public databases, this document extrapolates its likely chemical properties, outlines a probable synthetic route, and discusses its potential biological significance based on the well-documented activities of structurally related compounds. This paper aims to serve as a foundational resource for researchers and professionals in drug development by consolidating available information on analogous structures and providing detailed experimental considerations.

## Introduction

Sulfamate derivatives are a versatile class of organic compounds characterized by the presence of a sulfamate group ( $-O-SO_2-NR_2$  or  $-N-SO_2-OR$ ). They have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent enzyme inhibition. Many sulfamate-containing molecules have been investigated as anticancer agents, neurological drugs, and antiviral compounds. **Phenyl diethylsulfamate**, as a fundamental exemplar of this class, provides a valuable scaffold for understanding the structure-activity relationships of more complex derivatives. The lack of a registered CAS number for this specific molecule suggests it is not a widely commercialized compound, highlighting a potential area for novel research and development.

## Chemical Properties and Data

Due to the absence of specific experimental data for **Phenyl diethylsulfamate**, the following table summarizes predicted and inferred properties based on its constituent functional groups and data from analogous compounds like phenyl sulfamate and various N-substituted sulfamates.

Property	Predicted/Inferred Value	Notes
Molecular Formula	C <sub>10</sub> H <sub>15</sub> NO <sub>3</sub> S	
Molecular Weight	229.29 g/mol	
Appearance	Likely a colorless to pale yellow liquid or low-melting solid	Based on similar small molecule sulfamates.
Solubility	Expected to be soluble in a wide range of organic solvents (e.g., DCM, EtOAc, acetone) and have limited solubility in water.	The phenyl and diethyl groups confer lipophilicity.
Stability	Potentially susceptible to hydrolysis under strong acidic or basic conditions to yield phenol and diethylsulfamic acid.	The sulfamate ester linkage can be labile.

## Synthesis of Phenyl Diethylsulfamate

The synthesis of **Phenyl diethylsulfamate** can be logically approached through the reaction of a phenolic precursor with a suitable sulfamoyl chloride. The most direct and commonly employed method for creating aryl sulfamates is the reaction of a phenol with a sulfamoyl chloride in the presence of a base.

## Proposed Synthetic Protocol

Reaction: Phenol with Diethylsulfamoyl chloride

## Reagents:

- Phenol
- Diethylsulfamoyl chloride
- A non-nucleophilic base (e.g., triethylamine, pyridine, or sodium hydride)
- Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

## Procedure:

- To a solution of phenol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 equivalents).
- Stir the mixture for 15-30 minutes to ensure the formation of the phenoxide salt.
- Slowly add a solution of diethylsulfamoyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield **Phenyl diethylsulfamate**.

## Synthesis of Diethylsulfamoyl Chloride Intermediate

Diethylsulfamoyl chloride is a key reagent that can be synthesized from diethylamine.

Reaction: Diethylamine with Sulfuryl chloride

Reagents:

- Diethylamine
- Sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ )
- Anhydrous aprotic solvent (e.g., dichloromethane)

Procedure:

- In a flask equipped with a dropping funnel and under an inert atmosphere, dissolve diethylamine (2.2 equivalents) in anhydrous DCM and cool to 0 °C.
- Slowly add sulfuryl chloride (1.0 equivalent) dropwise to the cooled solution. An exothermic reaction is expected, and the temperature should be maintained below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
- The reaction mixture will contain diethylsulfamoyl chloride and diethylamine hydrochloride precipitate.
- Filter the mixture to remove the hydrochloride salt.
- The filtrate, containing the desired product, can be concentrated under reduced pressure. The crude diethylsulfamoyl chloride may be used directly or purified by vacuum distillation.<sup>[1]</sup><sup>[2]</sup>

## Potential Biological Activity and Signaling Pathways

While no specific biological data for **Phenyl diethylsulfamate** has been found, the broader class of sulfamate derivatives exhibits significant biological activities, primarily through enzyme inhibition.<sup>[3]</sup>

## Steroid Sulfatase (STS) Inhibition

Many aryl sulfamate-containing molecules are potent, irreversible inhibitors of steroid sulfatase (STS).[4] STS is an enzyme responsible for the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and DHEAS, respectively. The inhibition of STS is a key therapeutic strategy for hormone-dependent cancers, such as breast and prostate cancer.

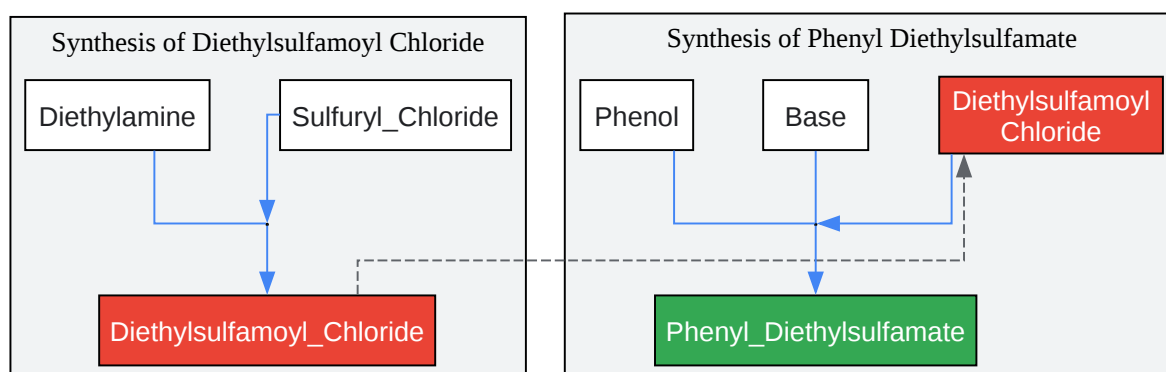
The proposed mechanism of action involves the sulfamate moiety acting as a substrate mimic. The enzyme's active site, containing a formylglycine residue, attacks the sulfur atom of the sulfamate. This leads to the transfer of the sulfamoyl group to the catalytic residue, thereby irreversibly inactivating the enzyme.

## Carbonic Anhydrase (CA) Inhibition

Sulfonamide and sulfamate derivatives are well-known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] CA inhibitors are used clinically as diuretics, antiglaucoma agents, and in the treatment of certain neurological disorders. Some CA isozymes, such as CA IX and CA XII, are overexpressed in various cancers and are considered therapeutic targets.[6] The inhibitory mechanism typically involves the coordination of the sulfonamide or sulfamate group to the zinc ion in the enzyme's active site.

## Visualizations

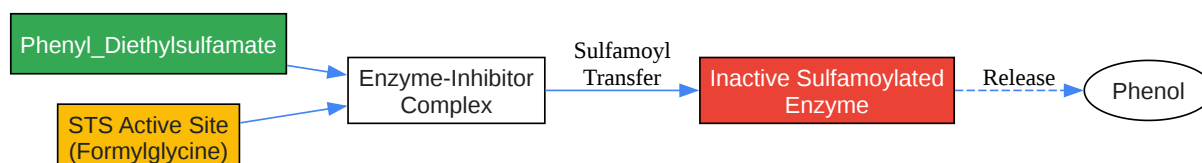
### Proposed Synthesis of Phenyl Diethylsulfamate



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Caption: Proposed two-step synthesis of **Phenyl Diethylsulfamate**.

## Potential Mechanism of Steroid Sulfatase Inhibition



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Caption: Irreversible inhibition of Steroid Sulfatase (STS).

## Conclusion

**Phenyl diethylsulfamate** represents a fundamental structure within the pharmacologically significant class of sulfamate derivatives. While specific experimental data for this compound is not readily available, this guide provides a robust framework for its synthesis and potential biological applications based on established chemical principles and the activities of related compounds. The outlined synthetic protocols are based on standard and reliable organic chemistry transformations. The discussion of potential biological targets, such as steroid sulfatase and carbonic anhydrases, highlights promising avenues for future research. This document serves as a valuable starting point for scientists and researchers interested in exploring the therapeutic potential of novel sulfamate derivatives. Further experimental investigation is warranted to fully characterize the chemical and biological properties of **Phenyl diethylsulfamate**.

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